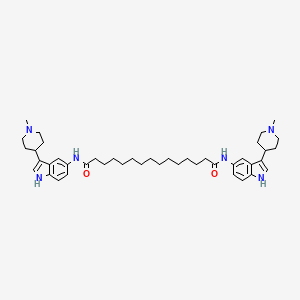![molecular formula C35H37N5 B10791743 2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine](/img/structure/B10791743.png)
2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine typically involves the reaction of 2,6-dichloropyridine with 9-amino-1,2,3,4-tetrahydroacridine under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through crystallization or chromatography techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase and glycogen synthase kinase 3 beta. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Inhibition of glycogen synthase kinase 3 beta helps in modulating various signaling pathways involved in neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more selective acetylcholinesterase inhibitor with fewer side effects.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Uniqueness
2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine is unique due to its dual inhibitory action on both acetylcholinesterase and glycogen synthase kinase 3 beta, making it a promising candidate for multitarget therapy in Alzheimer’s disease .
Properties
Molecular Formula |
C35H37N5 |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
N-[2-[6-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]pyridin-2-yl]ethyl]-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C35H37N5/c1-5-16-30-26(12-1)34(27-13-2-6-17-31(27)39-30)36-22-20-24-10-9-11-25(38-24)21-23-37-35-28-14-3-7-18-32(28)40-33-19-8-4-15-29(33)35/h1,3,5,7,9-12,14,16,18H,2,4,6,8,13,15,17,19-23H2,(H,36,39)(H,37,40) |
InChI Key |
HVCRYLOYMWRHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCC4=NC(=CC=C4)CCNC5=C6CCCCC6=NC7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[1-[3-amino-2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-1H-indol-5-yl]-4-fluorobenzamide](/img/structure/B10791666.png)
![4-fluoro-N-[3-[1-[3,3,3-trifluoro-2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]propyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791673.png)
![4-fluoro-N-[3-[1-[7-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]heptyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791680.png)

![4-fluoro-N-[3-[1-[10-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]decyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791694.png)
![4-fluoro-N-[3-[1-[2-[2-[2-[2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791700.png)
![4-fluoro-N-[3-[1-[(E)-4-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]but-2-enyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791705.png)
![N-[4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B10791710.png)
![N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]acetamide](/img/structure/B10791715.png)
![1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine](/img/structure/B10791723.png)

![N'-ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine](/img/structure/B10791738.png)
![3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan](/img/structure/B10791751.png)
![cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791759.png)
